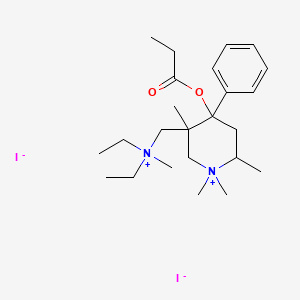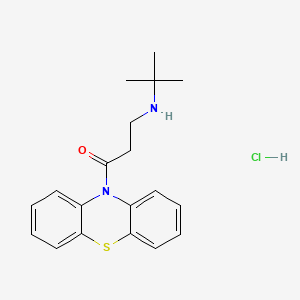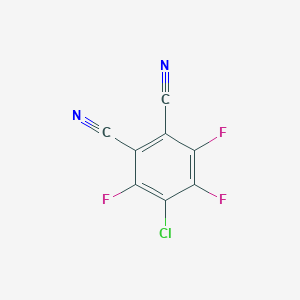
Bis(4-chlorophenyl) (dichloromethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl) (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups and a dichloromethyl group attached to a phosphonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl) (dichloromethyl)phosphonate typically involves the reaction of 4-chlorophenyl derivatives with dichloromethylphosphonate precursors. One common method includes the use of Grignard reagents, where 4-chlorophenylmagnesium bromide reacts with dichloromethylphosphonate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
Bis(4-chlorophenyl) (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
Bis(4-chlorophenyl) (dichloromethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of bis(4-chlorophenyl) (dichloromethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a phosphonate group.
Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a phosphonate group.
Bis(4-chlorobutyl) (dichloromethyl)phosphonate: Similar phosphonate structure but with different alkyl groups .
Uniqueness
Bis(4-chlorophenyl) (dichloromethyl)phosphonate is unique due to its specific combination of 4-chlorophenyl and dichloromethyl groups attached to a phosphonate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
21100-68-5 |
|---|---|
分子式 |
C13H9Cl4O3P |
分子量 |
386.0 g/mol |
IUPAC 名称 |
1-chloro-4-[(4-chlorophenoxy)-(dichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H9Cl4O3P/c14-9-1-5-11(6-2-9)19-21(18,13(16)17)20-12-7-3-10(15)4-8-12/h1-8,13H |
InChI 键 |
QPKPMOIAXIPWPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OP(=O)(C(Cl)Cl)OC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)
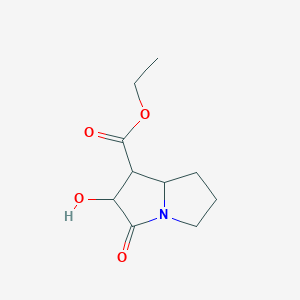


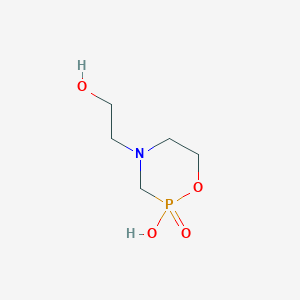



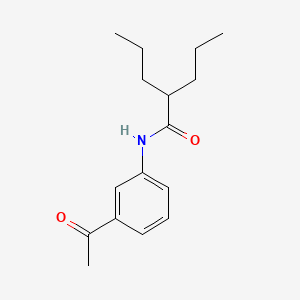
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
